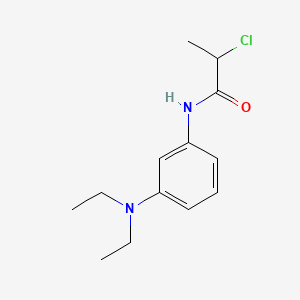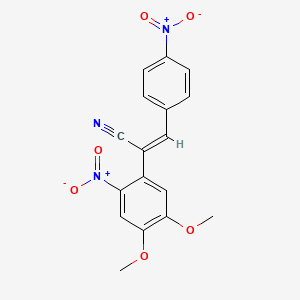
1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibencil-3-(3,5-dimetilfenil)urea es un compuesto orgánico con la fórmula molecular C23H24N2O. Es un derivado de urea caracterizado por la presencia de dos grupos bencilo y un grupo 3,5-dimetilfenilo unidos a la porción de urea.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,1-Dibencil-3-(3,5-dimetilfenil)urea normalmente implica la reacción de bencilamina con 3,5-dimetilfenil isocianato. La reacción se lleva a cabo bajo condiciones controladas, a menudo en presencia de un solvente como diclorometano o tolueno. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas para facilitar la formación del derivado de urea deseado.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para 1,1-Dibencil-3-(3,5-dimetilfenil)urea no están ampliamente documentados, el enfoque general implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de vasos de reacción más grandes y la garantía de técnicas de purificación eficientes para obtener el compuesto con un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,1-Dibencil-3-(3,5-dimetilfenil)urea puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: Los grupos bencilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como metóxido de sodio en metanol.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de urea sustituidos.
Aplicaciones Científicas De Investigación
1,1-Dibencil-3-(3,5-dimetilfenil)urea tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 1,1-Dibencil-3-(3,5-dimetilfenil)urea implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando. Por ejemplo, en la investigación antimicrobiana, el compuesto puede inhibir las enzimas bacterianas, lo que lleva a la muerte celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 1,1-Dibencil-3-(3-trifluorometilfenil)urea
- 1,1-Dibencil-3-(2,5-dimetoxiifenil)urea
- 1,1-Dibencil-3-(3,5-xilil)urea
Singularidad
1,1-Dibencil-3-(3,5-dimetilfenil)urea es único debido a la presencia del grupo 3,5-dimetilfenilo, que confiere propiedades químicas y biológicas distintas. Esta característica estructural puede influir en la reactividad, la solubilidad y la interacción del compuesto con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
86764-35-4 |
|---|---|
Fórmula molecular |
C23H24N2O |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1,1-dibenzyl-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C23H24N2O/c1-18-13-19(2)15-22(14-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26) |
Clave InChI |
RESBNNVJQNNILW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)

![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)



![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)

